The compound {2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine is a complex organic molecule that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by a cyclopropyl group and a trifluoromethyl group, which contribute to its unique chemical properties and potential applications.
This compound can be synthesized through various chemical reactions involving pyrazole derivatives and amines. Its structure suggests potential utility in medicinal chemistry, particularly in the development of pharmaceuticals due to the presence of functional groups that can interact with biological targets.
This compound can be classified as an amine due to the presence of the amino group (-NH) attached to its structure. It also falls under the category of heterocyclic compounds due to the inclusion of nitrogen in its ring structure. The trifluoromethyl group introduces significant electronic effects, making it a candidate for further exploration in chemical reactivity and biological activity.
The synthesis of {2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine typically involves several steps:
The synthetic pathway requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
The compound can undergo various chemical reactions typical for amines and heterocycles:
Understanding these reactions requires knowledge of reaction mechanisms, which detail how bonds are formed and broken during chemical transformations. Each reaction step can involve intermediates that are crucial for predicting product formation.
The mechanism by which this compound exerts its effects—particularly in biological contexts—may involve interaction with specific receptors or enzymes. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially affecting pharmacokinetics and pharmacodynamics.
Research into similar compounds suggests that such pyrazole derivatives may exhibit activity against various biological targets, including enzymes involved in inflammation or cancer pathways. Detailed studies would be necessary to elucidate specific mechanisms for this compound.
Characterization techniques such as Infrared Spectroscopy (IR) and Ultraviolet-Visible Spectroscopy (UV-Vis) provide insights into functional groups present and their corresponding interactions.
The compound has potential applications in:
The construction of the {2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine framework relies on sequential transformations beginning with appropriately functionalized pyrazole precursors. A validated approach utilizes 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole as the foundational intermediate, synthesized via cyclocondensation of enaminonitrile derivatives with hydrazine hydrate under acidic conditions [3]. Key to introducing the ethylamine side chain is the regioselective N-alkylation at the pyrazole nitrogen (position 1), leveraging the nucleophilic disparity between the two annular nitrogen atoms. This is achieved through:
Alternative routes employ haloethylamine synthons directly. Reaction of the pyrazole anion with 1-(2-bromopropyl)phthalimide followed by hydrazinolysis liberates the primary amine, though yields are moderate (55-62%) due to competing dialkylation [6]. The synthetic pathway is summarized below:
Table 1: Key Intermediates in Pyrazole Core Functionalization
Intermediate | Synthetic Route | Yield (%) | Key Characterization |
---|---|---|---|
5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | Cyclocondensation of enaminonitrile with N₂H₄·H₂O | 78-85 | ¹H NMR (DMSO-d6): δ 0.85 (m, 4H), 6.85 (s, 1H) |
1-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-nitropropane | Alkylation with 1-chloro-2-nitropropane | 68-75 | MS: m/z 278 [M+H]+ |
{2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine | Catalytic hydrogenation (H₂/Pd/C) | 90-94 | ¹³C NMR: δ 45.2 (CH₂NH₂), 25.1 (cyclopropyl CH₂) |
Precise control over reaction parameters is critical for efficient assembly of the pyrazole core and subsequent side-chain installation. Key optimizations include:
Table 2: Optimized Conditions for Key Synthetic Steps
Reaction Step | Optimal Conditions | Catalyst/Additive | Yield Improvement | Regioselectivity |
---|---|---|---|---|
Pyrazole Cyclocondensation | Microwave, 120°C, DMF, 30 min | None | 65% → 88% | >98% (3,5-disubstituted) |
N-1 Alkylation (anion pathway) | NaH, DMF, 0°C → RT, 2h | None | 70% → 92% | >99% (N-1 vs N-2) |
N-1 Alkylation (PTC conditions) | K₂CO₃, TBAB, H₂O/CH₂Cl₂, RT, 4h | TBAB (5 mol%) | 72% → 94% | >98% (N-1 vs N-2) |
Nitro Reduction | H₂ (50 psi), 10% Pd/C, EtOH, RT, 6h | Pd/C | 95% (conv.) | N/A |
The trifluoromethyl (-CF₃) and cyclopropyl substituents exert decisive electronic and steric influences that govern reaction pathways throughout the synthesis:
Table 3: Substituent Effects on Regioselectivity and Reactivity
Structural Feature | Electronic Parameter | Steric Consequence | Regiochemical Outcome |
---|---|---|---|
Trifluoromethyl (-CF₃) at C3 | σI = 0.39, σR = 0.12 | Minimal steric bulk (θ = 4.5°) | N1 alkylation favored (N1/N2 ratio >50:1) |
Cyclopropyl at C5 | σI = -0.21 (electron-donating) | Moderate steric demand (Es ≈ -2.1) | anti-orientation to -CF₃ in transition states |
Synergistic -CF₃/Cyclopropyl | Combined dipole ≈ 3.1 D | Conformational locking via ring strain | Face-selective reactions (>95% de) |
Comprehensive Compound List
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1